ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
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Overview
Description
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals and agrochemicals due to its influence on the biological activity of molecules .
Preparation Methods
The synthesis of Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-bromoacetophenone, and 4-(trifluoromethyl)phenylhydrazine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)-phenyl]hydrazin-1-ylidene}butanoate can be compared with similar compounds such as:
Ethyl (2Z)-chloro-2-{2-[4-(methoxyphenyl)hydrazin-1-ylidene]acetate: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical and biological properties.
Ethyl (2Z)-2-chloro-2-{2-[4-(methoxyphenyl)hydrazin-1-ylidene]acetate: Another similar compound with a chloro group instead of a bromo group, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H12BrF3N2O3 |
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Molecular Weight |
381.14 g/mol |
IUPAC Name |
ethyl (Z)-4-bromo-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H12BrF3N2O3/c1-2-22-12(21)11(10(20)7-14)19-18-9-5-3-8(4-6-9)13(15,16)17/h3-6,20H,2,7H2,1H3/b11-10-,19-18? |
InChI Key |
KEAVRETUKUYCIF-HNYIIJDWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C(CBr)O)N=NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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